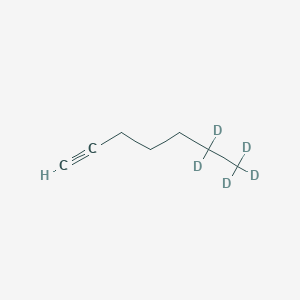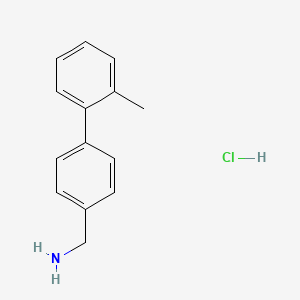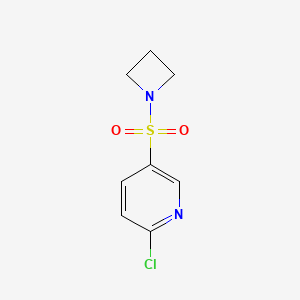![molecular formula C9H16N2 B1450715 1-(Bicyclo[1.1.1]pentan-1-yl)piperazine CAS No. 2167346-89-4](/img/structure/B1450715.png)
1-(Bicyclo[1.1.1]pentan-1-yl)piperazine
Overview
Description
“1-(Bicyclo[1.1.1]pentan-1-yl)piperazine” is a compound that contains a piperazine ring substituted with a bicyclo[1.1.1]pentane group . Bicyclo[1.1.1]pentane is an organic compound and the simplest member of the bicyclic bridged compounds family . It is a hydrocarbon with the formula C5H8 . The molecular structure consists of three rings of four carbon atoms each .
Synthesis Analysis
The synthesis of “1-(Bicyclo[1.1.1]pentan-1-yl)piperazine” involves the use of light, without the need for additional additives or catalysts . This method has been used to prepare more than 300 functionalized bicyclo[1.1.1]pentanes on a multi-gram scale .Molecular Structure Analysis
The molecular structure of “1-(Bicyclo[1.1.1]pentan-1-yl)piperazine” consists of a piperazine ring substituted with a bicyclo[1.1.1]pentane group . The bicyclo[1.1.1]pentane structure consists of three rings of four carbon atoms each .Physical And Chemical Properties Analysis
“1-(Bicyclo[1.1.1]pentan-1-yl)piperazine” is a powder with a molecular weight of 152.24 . The storage temperature is 4 degrees Celsius .Scientific Research Applications
Pharmacology: Enhancing Drug Efficacy
In pharmacology, this compound is explored for its potential to enhance the efficacy of drugs. Its rigid bicyclic structure is used as a bioisostere to replace less stable moieties in medicinal compounds . This can lead to improved metabolic stability, reduced drug-drug interactions, and potentially lower therapeutic doses .
Materials Science: Development of Molecular Devices
The application in materials science involves the development of molecular devices. The compound’s framework is utilized in creating molecular rods, rotors, and supramolecular linker units. These applications are crucial in the development of advanced materials like liquid crystals and metal–organic frameworks .
Biochemistry: Bioisosteric Replacement
Biochemists employ 1-(Bicyclo[1.1.1]pentan-1-yl)piperazine as a bioisostere for phenyl rings in biochemical compounds. This replacement is known to inhibit aggregation and metabolic inactivation, which is particularly beneficial in drug design .
Medicinal Chemistry: Drug Design and Development
In medicinal chemistry, the compound is used to create more developable drug candidates. Its incorporation into drugs can increase solubility, potency, and clinical success rates. It also serves as a strategy to circumvent patent claims on drug candidates .
Organic Synthesis: Synthesis of Complex Molecules
Organic chemists value this compound for its role in the synthesis of complex molecules. It serves as a precursor or intermediate in the construction of biologically relevant targets such as peptides and nucleosides .
Chemical Engineering: Process Optimization
In chemical engineering, the compound’s stability and reactivity are leveraged to optimize synthetic processes. It aids in the development of scalable reactions and the production of compounds on a multi-gram scale, facilitating the transition from laboratory to industry .
Safety And Hazards
“1-(Bicyclo[1.1.1]pentan-1-yl)piperazine” is classified as dangerous according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . It has hazard statements H314 and H400, indicating that it causes severe skin burns and eye damage, and is very toxic to aquatic life .
Future Directions
The use of “1-(Bicyclo[1.1.1]pentan-1-yl)piperazine” and other bicyclo[1.1.1]pentanes in drug discovery is a promising area of research . Many of these molecules are already being used in drug discovery by pharmaceutical companies . This work should ease the transition of bicyclo[1.1.1]pentane-containing bioactive compounds to clinical candidates, and subsequently to drugs .
properties
IUPAC Name |
1-(1-bicyclo[1.1.1]pentanyl)piperazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N2/c1-3-11(4-2-10-1)9-5-8(6-9)7-9/h8,10H,1-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVGWKOUTWIUQRL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C23CC(C2)C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Bicyclo[1.1.1]pentan-1-yl)piperazine | |
CAS RN |
2167346-89-4 | |
| Record name | 1-{bicyclo[1.1.1]pentan-1-yl}piperazine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![(E)-tert-Butyl 2-(3-ethoxy-3-oxoprop-1-en-1-yl)-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B1450635.png)

![1-[(4-Fluoro-2-methylphenyl)methyl]pyrrolidine](/img/structure/B1450639.png)
![4-bromo-7-methoxy-1-methyl-1H-pyrrolo[2,3-c]pyridine](/img/structure/B1450640.png)

![[2-(Hydroxymethyl)spiro[3.3]heptan-2-yl]methanol](/img/structure/B1450644.png)
![4-Amino-1,7-dimethyl-1,6,7,8-tetrahydro-5h-pyrazolo[3,4-b]quinolin-5-one](/img/structure/B1450646.png)

![2-Chloro-n-[3-methoxy-4-(1h-tetrazol-1-yl)phenyl]acetamide](/img/structure/B1450648.png)


![(7a,17b)-7-7-[9-[(4,4,5,5,5-Pentafluoropentyl)sulfinyl]nonyl]-estra-1,3,5(10)-triene-3,17-diol 17-acetate](/img/structure/B1450655.png)